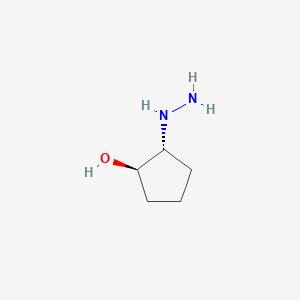
trans-2-Hydrazinocyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-Hydrazinocyclopentanol is an organic compound with the empirical formula C5H12N2O . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of trans-2-Hydrazinocyclopentanol contains a total of 20 bonds, including 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis and Applications as Chiral Ligands
Optically active trans-2-(N,N‐dialkylamino)cyclopentanols, closely related to trans-2-Hydrazinocyclopentanol, have been synthesized using a chemoenzymatic methodology. These compounds demonstrate high chemical yields and enantiomeric excesses. Their practical application includes the preparation of cyclopentylic analogs of vesamicol and use as ligands in enantioselective reactions, highlighting their significance in stereochemistry and pharmaceutical synthesis (González‐Sabín, Gotor, & Rebolledo, 2006).
Enzymatic Resolution and Stereochemistry
The racemates of trans-2-(Nβ-t-butoxycarbonyl-Nα-methylhydrazino)cyclopentanols, structurally similar to trans-2-Hydrazinocyclopentanol, have been resolved through lipase-catalyzed asymmetric acylation. This process results in high enantioselectivity and the production of enantiopure hydrazino esters and alcohols, important for stereochemical studies and the synthesis of chiral molecules (Forró, Szakonyi, & Fülöp, 1999).
Novel Synthetic Approaches and Applications
Recent developments in synthetic approaches for trans-cyclopentane-1,2-diamine, a compound related to trans-2-Hydrazinocyclopentanol, have renewed interest in using this chiral motif. These advancements facilitate its use in a broad range of applications, including the synthesis of ligands, receptors, and biologically active compounds, showcasing its versatility in chemical synthesis (González‐Sabín, Rebolledo, & Gotor, 2009).
Palladium-Catalyzed Synthesis and Biological Potential
A study on trans-3-Styryl-4-hydrazinocyclopentenes, which includes structures akin to trans-2-Hydrazinocyclopentanol, describes a palladium-catalyzed synthesis method. This approach provides an accessible route to synthetic intermediates with significant biological potential, underscoring its importance in medicinal chemistry (Saranya et al., 2017).
Catalytic Hydrogenation and Stereochemistry
Research on 2-Cyclopentylidenecyclopentanol's hydrogenation to trans-2-cyclopentylcyclopentanol, a process related to trans-2-Hydrazinocyclopentanol, highlights the role of different catalysts in determining product stereochemistry. This work contributes to understanding catalytic processes and stereochemical outcomes in organic synthesis (Mitsui, Senda, & Saito, 1966).
Dinitrogen Activation and Reduction
The trans-Fe(DMeOPrPE)2Cl2 complex study, involving mechanisms similar to those in trans-2-Hydrazinocyclopentanol chemistry, demonstrates the activation and reduction of dinitrogen to produce ammonia and hydrazine. This research is critical in understanding the fixation of dinitrogen and its reduction using hydrogen (Gilbertson, Szymczak, & Tyler, 2005).
Eigenschaften
IUPAC Name |
(1R,2R)-2-hydrazinylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNLGJQEAPPVNR-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Hydrazinocyclopentanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)


![4-(1-Methylpyrazol-4-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764523.png)

![1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol](/img/structure/B2764527.png)
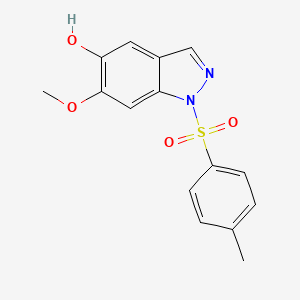
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)
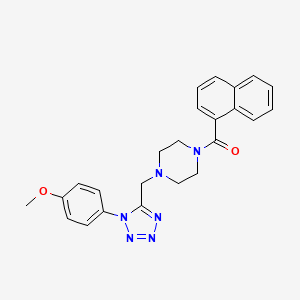
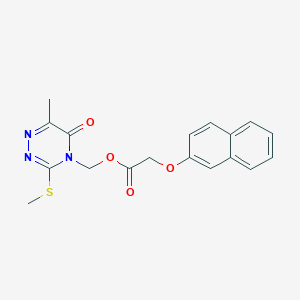
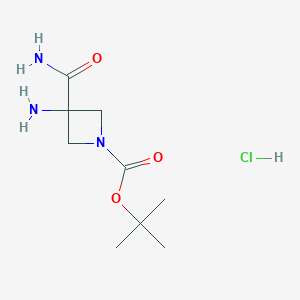
![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2764538.png)